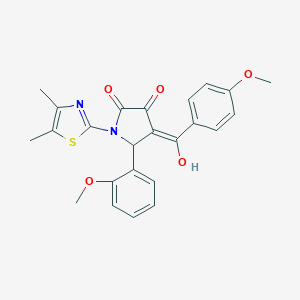
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMHP, is a synthetic compound that has been of interest in scientific research due to its potential therapeutic applications. DMHP belongs to the class of compounds known as pyrrolones and has been shown to have various biological activities that make it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in regulating gene expression. This compound has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in regulating inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent biological activity, which makes it a promising candidate for drug development. However, one limitation is that this compound has not been extensively studied in vivo, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics.
Future Directions
For 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one research include further studies to elucidate its mechanism of action and to optimize its pharmacokinetics and pharmacodynamics. Additionally, this compound may have potential applications in other diseases, such as cardiovascular disease and diabetes, which warrant further investigation.
Synthesis Methods
The synthesis of 1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the condensation of 2-methoxyphenylacetic acid and 4,5-dimethyl-2-thiazolylamine to form an imine intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
properties
Molecular Formula |
C24H22N2O5S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22N2O5S/c1-13-14(2)32-24(25-13)26-20(17-7-5-6-8-18(17)31-4)19(22(28)23(26)29)21(27)15-9-11-16(30-3)12-10-15/h5-12,20,27H,1-4H3/b21-19+ |
InChI Key |
SWHVYESPLFTUND-XUTLUUPISA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265300.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265302.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265303.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265306.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265310.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265311.png)
![1-(3-Chlorophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265313.png)
![1-[4-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265314.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265316.png)
![7-Methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265317.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265318.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265319.png)
![1-(3-Bromophenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265320.png)
![1-[3-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265321.png)